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molecular formula C22H16Cl3NO B8489047 6-Chloro-3,3-bis[(3-chlorophenyl)methyl]-1,3-dihydro-2H-indol-2-one CAS No. 917917-28-3

6-Chloro-3,3-bis[(3-chlorophenyl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B8489047
M. Wt: 416.7 g/mol
InChI Key: XZXLLSUUVGULFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576082B2

Procedure details

A mixture of 6-chlorooxindole (0.42 g, 2.5 mmol) (Crescent), 3-chlorobenzyl bromide (1.13 g, 5.5 mmol) (Aldrich), potassium iodide (1.04 g, 6.25 mmol) and potassium carbonate (1.04 g, 7.5 mmol) in acetone (10 mL) was heated at 60° C. for 20 hours in a sealed tube. After cooling, mixture was diluted with ethyl acetate (50 mL) and extracted with water (50 mL) and brine (50 mL). Aqueous layers were back washed with ethyl acetate (50 mL). Organic layers were combined, dried (MgSO4), filtered and concentrated. Residue was recrystallized from ethyl acetate-hexanes to give 6-chloro-3,3-bis-(3-chlorobenzyl)-1,3-dihydro-indol-2-one as white needles. (Yield 0.31 g, 29.8%).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=O)[NH:8]2)=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]Br.[I-].[K+].[C:23](=[O:26])([O-])[O-].[K+].[K+]>CC(C)=O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:7][C:4]3[CH:5]=[CH:9][CH:10]=[C:2]([Cl:1])[CH:3]=3)([CH2:16][C:15]3[CH:18]=[CH:19][CH:20]=[C:13]([Cl:12])[CH:14]=3)[C:23](=[O:26])[NH:8]2)=[CH:4][CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
ClC1=CC=C2CC(NC2=C1)=O
Name
Quantity
1.13 g
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1
Name
Quantity
1.04 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
1.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with water (50 mL) and brine (50 mL)
WASH
Type
WASH
Details
Aqueous layers were back washed with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was recrystallized from ethyl acetate-hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(C(NC2=C1)=O)(CC1=CC(=CC=C1)Cl)CC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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